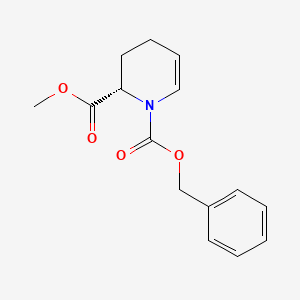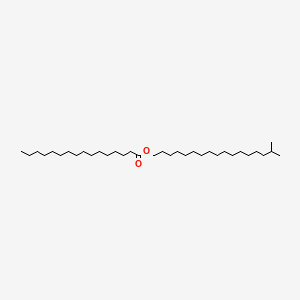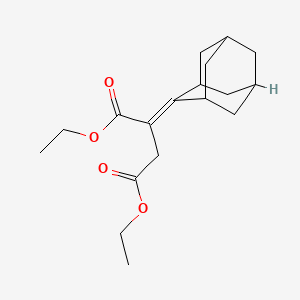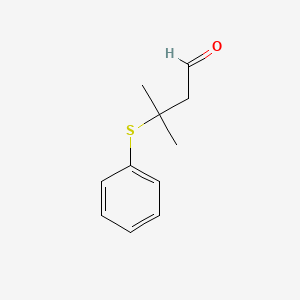
3-Methyl-3-(phenylthio)butanal
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 2-methyl propanal and 2- and 3-methyl butanal, has been described in literature . These aldehydes are important flavor compounds in many food products, both fermented and non-fermented (heat-treated) products. The production and degradation of these aldehydes from amino acids is described and reviewed extensively in literature .Molecular Structure Analysis
The molecular structure of a similar compound, 3-Methyl-3-butenal, has been analyzed . It has a molecular formula of C5H8O, an average mass of 84.116 Da, and a Monoisotopic mass of 84.057518 Da .Chemical Reactions Analysis
Branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, are formed during fermentation of many foods. In addition to chemical formation, these aldehydes can be reduced to the corresponding alcohols or oxidized to the corresponding acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-Methyl-3-butenal, include a density of 0.8±0.1 g/cm3, boiling point of 96.5±9.0 °C at 760 mmHg, and a vapor pressure of 43.5±0.2 mmHg at 25°C .Applications De Recherche Scientifique
Application 1: Detection of Bacterial Contamination in Food
- Summary of Application : A high-performing olfactory receptor-derived peptide (ORP) sensor was developed for the detection of 3-methyl-1-butanol, a by-product produced by common meat-borne bacteria .
- Methods of Application : The approach involved the covalent attachment of ORPs to carbon nanotubes (CNTs) using a combination of pyramidal silicon substrate modification, thioester modification of CNTs, and chemical ligation of n-terminus cysteine-modified ORPs .
- Results : The resulting sensor showed remarkable sensitivity with a detection limit of 0.0001 ppt—three orders of magnitude lower than previous reports. Moreover, the sensor’s selectivity and stability make it a promising tool for a variety of applications, including food safety, medical detection, and environmental protection .
Application 2: Light-Induced Production of Isobutanol and 3-Methyl-1-Butanol by Metabolically Engineered Cyanobacteria
- Summary of Application : Cyanobacteria were metabolically engineered to produce isobutanol and 3-methyl-1-butanol in response to green light .
- Methods of Application : Keto-acid decarboxylase (kdc) and alcohol dehydrogenase (adh) were expressed under the control of the CcaS/CcaR system. Increases in the transcription level were induced by irradiation with red and green light .
- Results : The production of isobutanol and 3MB from carbon dioxide (CO2) was induced under red and green light illumination and was substantially repressed under red light illumination alone. Finally, production titers of isobutanol and 3MB reached 238 mg L−1 and 75 mg L−1, respectively, in 5 days under red and green light illumination .
Application 3: Solvent for Oils, Fats, Resins, and Waxes
- Summary of Application : 3-Methyl-1-butanol is used as a solvent for various substances including oils, fats, resins, and waxes .
- Methods of Application : The compound is used directly as a solvent in various industrial processes .
- Results : The use of 3-Methyl-1-butanol enhances the solubility of these substances, facilitating their processing and manipulation .
Application 4: Manufacturing of Lacquers, Chemicals, and Pharmaceuticals
- Summary of Application : 3-Methyl-1-butanol is used in the manufacturing of lacquers, chemicals, and pharmaceuticals .
- Methods of Application : The compound is used as a raw material or solvent in these manufacturing processes .
- Results : The use of 3-Methyl-1-butanol contributes to the production of these products .
Application 5: Flavoring Agents and Fragrances
- Summary of Application : 3-Methyl-1-butanol is used as a flavoring agent in food and beverages, and in fragrances .
- Methods of Application : The compound is added to food, beverages, or perfumes to enhance their aroma .
- Results : The addition of 3-Methyl-1-butanol contributes to the sensory qualities of these products .
Application 6: Analytical Reference Standard
- Summary of Application : 3-Methylbutanol is used as an analytical reference standard for the quantification of the analyte in liquor samples and milk samples using chromatography techniques .
- Methods of Application : The compound is used as a reference in chromatographic analyses to identify and quantify other substances .
- Results : The use of 3-Methyl-1-butanol as a reference standard contributes to the accuracy and reliability of these analyses .
Application 7: Spinning Polyacrylonitrile
- Summary of Application : 3-Methyl-1-butanol is used in the plastics industry in spinning polyacrylonitrile .
- Methods of Application : The compound is used directly in the spinning process of polyacrylonitrile .
- Results : The use of 3-Methyl-1-butanol enhances the spinning process of polyacrylonitrile .
Application 8: Manufacturing of PVC Stabilizers
- Summary of Application : 3-Methyl-1-Butanol is used for the manufacture of polyvinyl chloride (PVC) stabilizers .
- Methods of Application : The compound is used as a raw material in the manufacturing process .
- Results : The use of 3-Methyl-1-butanol contributes to the production of PVC stabilizers .
Application 9: Production of Banana Oil
- Summary of Application : 3-Methyl-1-butanol is an ingredient in the production of banana oil, an ester found in nature and also produced as a flavoring in industry .
- Methods of Application : The compound is used as a raw material in the production of banana oil .
- Results : The addition of 3-Methyl-1-butanol contributes to the sensory qualities of banana oil .
Application 10: Production of Fuel and Lubricating Oil Additives
- Summary of Application : 3-Methyl-1-Butanol is used for the production of fuel and lubricating oil additives .
- Methods of Application : The compound is used as a raw material in the production process .
- Results : The use of 3-Methyl-1-butanol contributes to the production of these additives .
Application 11: Production of Rubber Auxiliaries
- Summary of Application : 3-Methyl-1-Butanol is used for the production of rubber auxiliaries .
- Methods of Application : The compound is used as a raw material in the production process .
- Results : The use of 3-Methyl-1-butanol contributes to the production of these auxiliaries .
Application 12: Production of Paint Solvents
Propriétés
IUPAC Name |
3-methyl-3-phenylsulfanylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-11(2,8-9-12)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZKHOYRKCMHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)SC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451695 | |
| Record name | Butanal, 3-methyl-3-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-(phenylthio)butanal | |
CAS RN |
111427-84-0 | |
| Record name | Butanal, 3-methyl-3-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



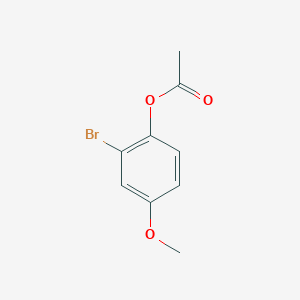
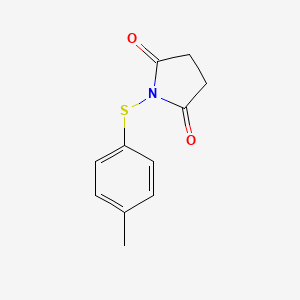
![4-[Dimethyl(phenyl)silyl]but-3-yn-2-one](/img/structure/B1625056.png)
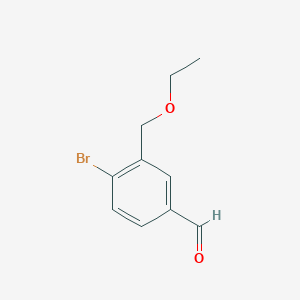
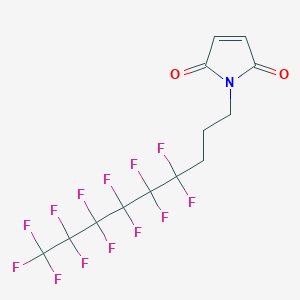
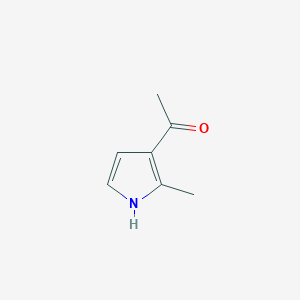
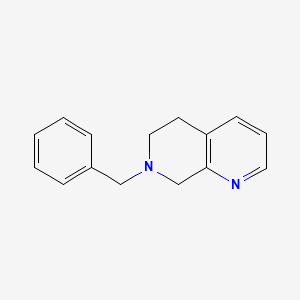
![1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1625064.png)
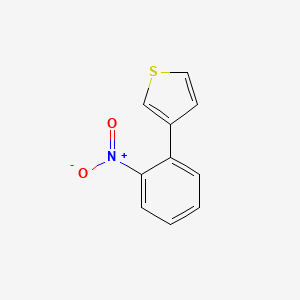
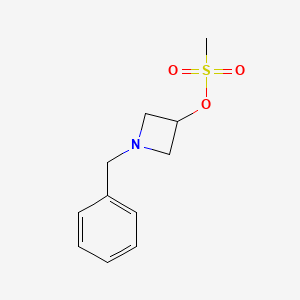
![(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol](/img/structure/B1625070.png)
